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Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme for viral

replication, making it a prime target for antiretroviral drug development.[1][2] The integration of

the viral DNA into the host genome is a multi-step process that begins with the 3'-processing

reaction.[1][3][4] During this step, integrase endonucleolytically cleaves a dinucleotide from

each 3' end of the viral long terminal repeats (LTRs), exposing a reactive hydroxyl group.[2][3]

[5] This processed viral DNA is then covalently joined to the host chromosome in the

subsequent strand transfer reaction.[2][3] Blocking the 3'-processing activity of integrase is a

key strategy for developing novel HIV-1 inhibitors.[5][6]

This document provides a detailed protocol for a non-radioactive, high-throughput biochemical

assay to measure the 3'-processing activity of HIV-1 integrase. The assay is suitable for

screening and characterizing potential inhibitors. The primary method described is a widely

used format that relies on the capture of a biotinylated DNA substrate on an avidin-coated plate

and subsequent detection.

Principle of the Assay
The 3'-processing assay is designed to quantify the cleavage of a synthetic oligonucleotide

substrate that mimics the U5 end of the HIV-1 LTR.[3][7] The double-stranded DNA substrate is

labeled with biotin at the 3' end of the sense strand.[5] HIV-1 integrase recognizes a specific
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sequence at the LTR end and cleaves off the terminal two nucleotides (GT), which are

biotinylated.[2][5]

The reaction mixture, containing the integrase and the biotinylated substrate, is added to an

avidin-coated microplate. When 3'-processing occurs, the cleaved, biotinylated dinucleotide is

released and subsequently captured by the avidin-coated surface. The unprocessed, full-length

biotinylated DNA substrate remains in solution and is washed away. The amount of captured

biotinylated dinucleotide, which is directly proportional to the integrase activity, is then

quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric

substrate like TMB (3,3',5,5'-tetramethylbenzidine). In the presence of an inhibitor, 3'-

processing is reduced, leading to a decrease in the amount of captured biotinylated

dinucleotide and a lower signal.
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Figure 1. Experimental workflow for the HIV-1 integrase 3'-processing assay.

Materials and Reagents
Reagent Supplier Catalog Number

Storage
Temperature

Recombinant HIV-1

Integrase
XpressBio EZ-1704 -80°C

Biotinylated LTR DNA

Substrate (ds)
Custom Synthesis - -20°C

Avidin-Coated 96-well

Plates
Thermo Fisher 15125 4°C

Reaction Buffer (10X) In-house prep - 4°C

Streptavidin-HRP

Conjugate
Bio-Rad 1706513 4°C

TMB Substrate XpressBio XB-1006 4°C

Stop Solution (e.g.,

1N H₂SO₄)
XpressBio XB-1007 Room Temperature

Raltegravir (Positive

Control)
Sigma-Aldrich SML0967 -20°C

Wash Buffer (e.g.,

PBST)
In-house prep - Room Temperature

DMSO (for compound

dilution)
Sigma-Aldrich D2650 Room Temperature

Experimental Protocols
Preparation of Reagents

1X Reaction Buffer: Prepare a 1X working solution from a 10X stock. A typical 1X reaction

buffer contains 25 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40,

and 30 mM NaCl.[5] Prepare fresh before use.
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HIV-1 Integrase Dilution: Thaw the enzyme on ice. Dilute the integrase to the desired

working concentration (e.g., 200 nM) in cold 1X Reaction Buffer immediately before use.

Keep on ice.

DNA Substrate Annealing: To prepare the double-stranded DNA substrate, mix equimolar

amounts of the biotinylated sense and complementary antisense oligonucleotides in

annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and

then allow to cool slowly to room temperature.

Test Compound/Inhibitor Dilution: Prepare a serial dilution of the test compounds and the

positive control inhibitor (e.g., Raltegravir) in DMSO. Further dilute in 1X Reaction Buffer to

the final desired concentrations. The final DMSO concentration in the reaction should not

exceed 1%.

Assay Procedure
Compound Addition: Add 2 µL of diluted test compound, positive control, or DMSO (vehicle

control) to the wells of a 96-well reaction plate (not the avidin-coated plate).

Enzyme Addition: Add 18 µL of the diluted HIV-1 integrase solution to each well containing

the compounds. Mix gently by pipetting. Incubate for 15 minutes at room temperature to

allow for inhibitor binding.

Reaction Initiation: Add 20 µL of the biotinylated LTR DNA substrate solution (e.g., 100 nM)

to each well to start the reaction. The final reaction volume is 40 µL.

Incubation: Incubate the reaction plate at 37°C for 1-2 hours.[8]

Capture of Processed Substrate: Transfer 30 µL of the reaction mixture from each well to the

corresponding well of a pre-washed avidin-coated 96-well plate.

Binding Incubation: Incubate the avidin-coated plate for 1 hour at 37°C to allow the

biotinylated dinucleotide to bind to the avidin.

Washing: Discard the contents of the plate and wash each well 3-5 times with 200 µL of

Wash Buffer (e.g., PBST).[5] After the final wash, remove any residual buffer by tapping the

plate on a paper towel.
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Detection:

Add 100 µL of Streptavidin-HRP conjugate (diluted in Wash Buffer) to each well.

Incubate for 30 minutes at room temperature.

Wash the plate 3-5 times with Wash Buffer.

Add 100 µL of TMB substrate to each well and incubate in the dark for 10-30 minutes, or

until sufficient color development is observed.

Stop the reaction by adding 100 µL of Stop Solution.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation
Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells

from all other absorbance values.

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test

compound concentration using the following formula:

% Inhibition = [1 - (Signal of Test Compound / Signal of Vehicle Control)] x 100

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value

(the concentration of inhibitor that reduces enzyme activity by 50%).

Example Data
The following table shows representative data for the inhibition of HIV-1 integrase 3'-processing

by a known inhibitor, Raltegravir, and a hypothetical test compound.

Compound IC₅₀ (nM)

Raltegravir 50 - 100

Test Compound HDS1 2700[9]
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Logical Relationship of Assay Controls
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Figure 2. Logical relationships of controls in the 3'-processing assay.
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Issue Possible Cause(s) Suggested Solution(s)

High Background Signal

- Insufficient washing- Non-

specific binding of reagents-

Contaminated reagents

- Increase the number of wash

steps and ensure complete

removal of buffer.- Use a

blocking agent (e.g., 1% BSA

in PBST) after the capture

step.- Use fresh, high-quality

reagents.

Low Signal or No Activity

- Inactive integrase enzyme-

Incorrect buffer components-

Sub-optimal incubation

time/temp

- Verify enzyme activity with a

positive control. Thaw enzyme

on ice and avoid repeated

freeze-thaw cycles.- Check the

pH and concentration of all

buffer components, especially

MgCl₂.- Optimize incubation

time and temperature (e.g.,

37°C for 1-2 hours).

High Well-to-Well Variability

- Inaccurate pipetting-

Incomplete mixing- Uneven

temperature across the plate

- Use calibrated pipettes and

ensure proper technique.-

Gently mix all reagents after

addition.- Ensure the plate is

incubated in a properly

calibrated incubator to

maintain uniform temperature.

Inconsistent Inhibitor Potency
- Compound precipitation-

Incorrect compound dilution

- Check the solubility of the

test compounds in the final

assay buffer. The final DMSO

concentration should be kept

low (e.g., <1%).- Prepare fresh

serial dilutions for each

experiment and verify

concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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